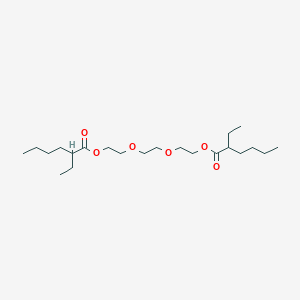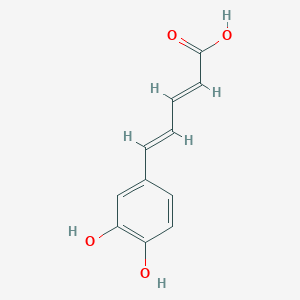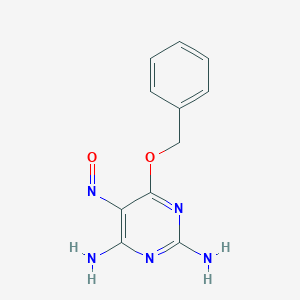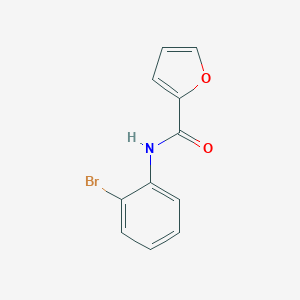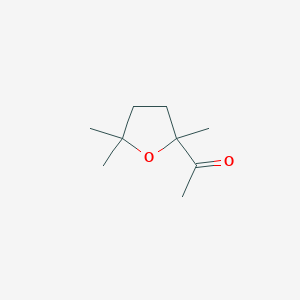
1-(2,5,5-Trimethyloxolan-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5,5-Trimethyloxolan-2-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as trimethyloxolane ketone and is primarily used as a building block for the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,5,5-Trimethyloxolan-2-yl)ethanone is not fully understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophilic reagents to form various adducts. This reaction is facilitated by the presence of the oxolane ring, which makes the compound more reactive.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(2,5,5-Trimethyloxolan-2-yl)ethanone are not well documented. However, some studies have suggested that this compound may have anti-inflammatory and anticancer properties. These effects may be due to the ability of the compound to react with electrophilic reagents and form adducts with biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,5,5-Trimethyloxolan-2-yl)ethanone in lab experiments is its high purity and yield. This makes it an ideal building block for the synthesis of other chemicals. However, one of the limitations of using this compound is its high reactivity, which can make it difficult to handle in the lab.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,5,5-Trimethyloxolan-2-yl)ethanone. One area of interest is the development of new synthetic methods for the production of this compound. Another area of interest is the study of the mechanism of action and the biochemical and physiological effects of this compound. Additionally, there is potential for the development of new drugs and materials based on this compound.
Conclusion:
In conclusion, 1-(2,5,5-Trimethyloxolan-2-yl)ethanone is a chemical compound with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 1-(2,5,5-Trimethyloxolan-2-yl)ethanone can be achieved through various methods. One of the most common methods involves the reaction of 2,5-dimethoxytetrahydrofuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method yields high purity and high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
1-(2,5,5-Trimethyloxolan-2-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been used as a building block for the synthesis of various drugs such as antiviral agents, anti-inflammatory agents, and anticancer agents. In organic synthesis, this compound has been used as a key intermediate for the synthesis of natural products and other complex molecules. In material science, this compound has been used as a precursor for the synthesis of polymers and other materials.
Eigenschaften
CAS-Nummer |
107146-14-5 |
|---|---|
Produktname |
1-(2,5,5-Trimethyloxolan-2-yl)ethanone |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1-(2,5,5-trimethyloxolan-2-yl)ethanone |
InChI |
InChI=1S/C9H16O2/c1-7(10)9(4)6-5-8(2,3)11-9/h5-6H2,1-4H3 |
InChI-Schlüssel |
HBIIJCFTQCHOEZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCC(O1)(C)C)C |
Kanonische SMILES |
CC(=O)C1(CCC(O1)(C)C)C |
Synonyme |
Ethanone, 1-(tetrahydro-2,5,5-trimethyl-2-furanyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



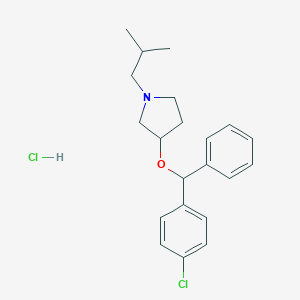
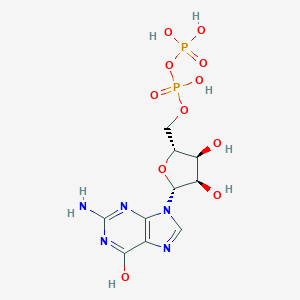
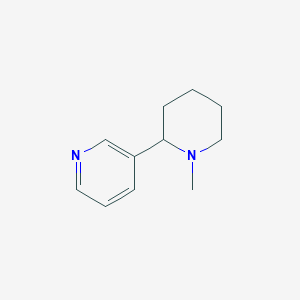
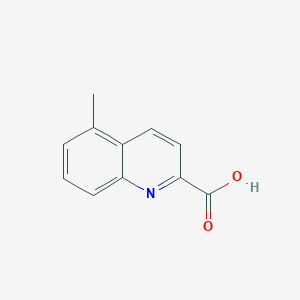
![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)
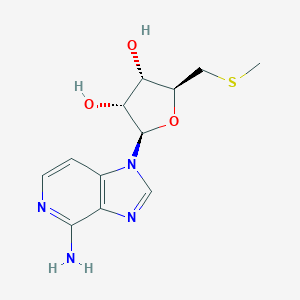
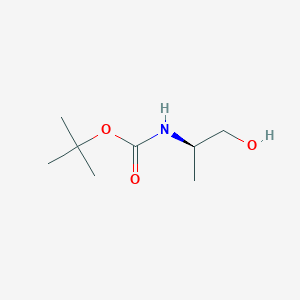
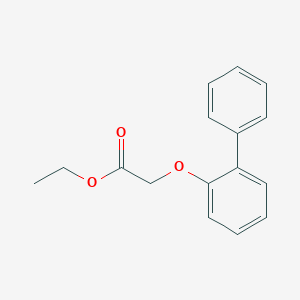
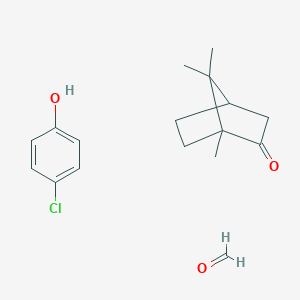
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
